molecular formula C13H19N B2851321 N-(3-methylcyclohexyl)aniline CAS No. 859180-64-6

N-(3-methylcyclohexyl)aniline

Cat. No.: B2851321
CAS No.: 859180-64-6
M. Wt: 189.302
InChI Key: PGDVRULABVSJJS-UHFFFAOYSA-N
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Description

N-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N. It is a derivative of aniline, where the aniline nitrogen is bonded to a 3-methylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methylcyclohexanone followed by amination with aniline. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(3-methylcyclohexyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylaniline: Similar in structure but lacks the methyl group on the cyclohexyl ring.

    N-phenylcyclohexylamine: Contains a phenyl group instead of an aniline group.

    N-methylcyclohexylamine: Similar but with a methyl group attached to the nitrogen.

Uniqueness

N-(3-methylcyclohexyl)aniline is unique due to the presence of the 3-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

N-(3-methylcyclohexyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVRULABVSJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859180-64-6
Record name N-(3-methylcyclohexyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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